1-(Difluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the class of dihydropyridinones. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, the 1-(difluoromethyl)-1,2-dihydropyridin-2-one moiety has been identified as a potential pharmacophore for the development of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors with anti-inflammatory activity. []
1-(Difluoromethyl)-1,2-dihydropyridin-2-one is a fluorinated compound that has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their diverse applications in pharmaceuticals, particularly as inhibitors of various enzymes.
This compound can be synthesized through various methods, often involving fluorination techniques that introduce the difluoromethyl group into the dihydropyridine framework. The classification of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one falls under the category of heterocycles, specifically nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their biological activities.
The synthesis of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one can be achieved through several methodologies. One notable approach involves the use of fluorinated α,β-unsaturated imines as intermediates. For instance, regioselective 1,2-addition reactions are utilized where enolates derived from alkyl acetates or diethyl malonate react with these imines to yield the desired dihydropyridinone structure .
Another method includes a one-pot synthesis involving the Mannich reaction, where appropriate amines and carbonyl compounds are reacted in the presence of difluoromethylating agents. Additionally, the synthesis may involve cyclization reactions that facilitate the formation of the dihydropyridine ring system.
The molecular structure of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one features a six-membered ring containing one nitrogen atom and a carbonyl group. The difluoromethyl group is attached to the nitrogen atom, influencing both the electronic properties and reactivity of the molecule.
Key structural data includes:
1-(Difluoromethyl)-1,2-dihydropyridin-2-one participates in various chemical reactions typical for dihydropyridines. Its reactivity can be attributed to the presence of both the nitrogen atom and the carbonyl group, allowing it to engage in nucleophilic addition reactions.
Notably, this compound has been studied for its inhibitory effects on cyclooxygenases and lipoxygenases, where it acts as a dual inhibitor . The difluoromethyl moiety enhances its pharmacological profile by increasing lipophilicity and potentially improving binding affinity to target enzymes.
The mechanism of action for 1-(Difluoromethyl)-1,2-dihydropyridin-2-one primarily involves its interaction with cyclooxygenase enzymes. These enzymes are crucial in the inflammatory process as they facilitate the conversion of arachidonic acid into prostaglandins. The presence of the difluoromethyl group may enhance binding interactions through hydrophobic effects or by stabilizing enzyme-substrate complexes .
Experimental studies have shown that derivatives containing this moiety exhibit significant anti-inflammatory activity by inhibiting both cyclooxygenase-1 and cyclooxygenase-2 pathways .
The physical properties of 1-(Difluoromethyl)-1,2-dihydropyridin-2-one include:
Chemical properties include stability under ambient conditions but may be sensitive to hydrolysis or oxidation depending on substituents present on the ring system.
1-(Difluoromethyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
The core structure 1-(difluoromethyl)-1,2-dihydropyridin-2-one (systematic IUPAC name: 1-(difluoromethyl)pyridin-2(1H)-one) represents a distinct heterocyclic scaffold characterized by a six-membered 1,2-dihydropyridinone ring bearing an N-difluoromethyl substituent. Its molecular formula is C₆H₅F₂NO (molecular weight: 145.11 g/mol), confirmed across multiple chemical databases and synthetic studies [1] [5] [10]. Key identifiers include CAS Registry Numbers 899452-34-7 (parent compound) and 23054858 (PubChem CID) [1] [5]. The canonical SMILES representation (O=C1C=CC=CN1C(F)F) and InChIKey (DEYHNOZVCPVIQL-UHFFFAOYSA-N) provide unambiguous descriptors for computational and cheminformatics applications [5] [10].
Structurally, this motif belongs to the 1,2-dihydropyridin-2-one family, featuring an α,β-unsaturated lactam system. X-ray crystallography and computational analyses reveal a near-planar ring conformation, with the N-difluoromethyl group adopting orientations influenced by the electronegative fluorine atoms. This planarity facilitates π-stacking interactions in biological targets, while the CHF₂ group introduces a dipole moment (μ ≈ 2.3 D) critical for molecular recognition [4] [8]. The presence of the lactam carbonyl (C=O) and the CHF₂ moiety creates hydrogen-bonding capabilities—acting as both acceptor (C=O) and donor (CHF₂)—which underpin its pharmacophoric utility [2] [4].
The incorporation of this pharmacophore into bioactive molecules accelerated in the late 2000s, driven by the pursuit of dual cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitors for anti-inflammatory therapy. Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) often exhibited cardiotoxicity or gastrointestinal risks due to COX-1 inhibition or single-pathway targeting. Researchers hypothesized that a single molecule inhibiting both pro-inflammatory enzymes (COX-2 and 5-LOX) could improve efficacy while reducing side effects [2] [3] [7].
In 2010, seminal work by Chowdhury et al. demonstrated the strategic fusion of this heterocycle with phenylacetic acid or acetic acid regioisomers. Key milestones include:
Table 1: Key Derivatives in Anti-Inflammatory Drug Development
Compound | Structure | Biological Activity | Reference |
---|---|---|---|
9a | 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | COX-2 IC₅₀: 0.7 μM; 5-LOX IC₅₀: 3.2 μM; potent in vivo anti-inflammatory activity | [2] [7] |
7c | 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-5-yl)acetic acid | COX-2 IC₅₀: 1.1 μM; 5-LOX IC₅₀: 5.8 μM; high metabolic stability | [3] |
Sulfonylacetylene | 1-(Methanesulfonylphenyl)acetylene + N-difluoromethyl-1,2-dihydropyrid-2-one | Dual COX-2/5-LOX inhibition; 3-SO₂Me ≈ 4-SO₂Me > 4-SO₂NH₂ activity trends | [6] |
The N-difluoromethyl-1,2-dihydropyridin-2-one moiety exemplifies advanced bioisosteric principles, enabling strategic molecular optimization beyond simple functional group replacement:
Table 2: Bioisosteric Advantages Over Traditional Pharmacophores
Property | Traditional NSAID Pharmacophore | N-Difluoromethyl-1,2-Dihydropyrid-2-one | Impact on Drug Design |
---|---|---|---|
Target Selectivity | Single-enzyme inhibition (e.g., COX-2) | Dual COX-2/5-LOX inhibition | Broader anti-inflammatory efficacy; reduced toxicity |
Hydrogen Bonding | Carboxylate (acceptor only) | Lactam C=O (acceptor) + CHF₂ (donor) | Enhanced target affinity and specificity |
Metabolic Stability | High oxidation susceptibility | Fluorine-mediated CYP450 resistance | Improved pharmacokinetics |
Spatial Occupation | Linear topology (e.g., arylacetic acids) | Planar ring with angled CHF₂ | Optimal insertion into enzyme secondary pockets |
The pharmacophore’s versatility extends beyond anti-inflammatory applications. Modifications at C-3, C-4, or C-5 (e.g., bromination at C-5, CID 23115994) enable diversification for other targets, leveraging the core’s bioisosteric flexibility [9] [10]. Its role as a "privileged scaffold" continues to inspire designs in protease inhibitors and kinase modulators, where fluorine-specific interactions augment potency [4] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: